molecular formula C9H10BrClN2 B1446589 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine CAS No. 1289112-68-0

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine

Cat. No. B1446589
M. Wt: 261.54 g/mol
InChI Key: AVKCONKTUYCLRV-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the empirical formula C9H10BrClN2 . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .


Synthesis Analysis

The synthesis of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine and similar compounds often involves palladium-catalyzed amination and halogen-exchange reactions . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold, and a pyrrolidine ring, which is a five-membered ring containing nitrogen .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine are typically characterized by the introduction of various functional groups to the pyridine scaffold . For example, it may undergo Suzuki-Miyaura coupling with corresponding boronic esters .


Physical And Chemical Properties Analysis

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is a solid compound . Its molecular weight is 245.09 . The melting point of a similar compound, 5-Bromo-2-chloropyridine, is reported to be 65-69 °C .

Scientific Research Applications

Organic Synthesis and Intermediate Role

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine serves as a crucial intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of chlorantraniliprole, a new insecticide. This synthesis demonstrates the compound's utility in generating agriculturally relevant chemicals (Niu Wen-bo, 2011).

Novel Compounds Creation

Research on the synthesis and structure of derivatives of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine highlights its role in creating novel compounds with potential biological applications. For instance, the synthesis and characterization of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium ylide showcases the development of new molecules with unique structures and potential chemical utilities (N. Kuhn, A. Al-Sheikh, M. Steimann, 2003).

Biological Activity Investigations

Several studies have explored the biological activities of derivatives of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine. For instance, its derivatives have been synthesized and tested for antiviral activities against a range of RNA and DNA viruses, demonstrating the chemical's potential as a basis for developing antiviral agents (D. Bergstrom et al., 1984). Moreover, research into the spectroscopic, optical, DNA, antimicrobial properties, and density functional theory studies of related compounds underscores the versatility and utility of this chemical in various scientific investigations (H. Vural, M. Kara, 2017).

Safety And Hazards

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and application of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . Further studies could also explore its potential use in the synthesis of novel halopyridinylboronic acids and esters .

properties

IUPAC Name

5-bromo-3-chloro-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKCONKTUYCLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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